Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
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Overview
Description
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is an organic compound characterized by the presence of both sulfonyl and fluorinated groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also minimize human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophiles, leading to modifications in the structure and function of target molecules. The fluorinated groups enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Ethyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate
- Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluorobutanoate
Uniqueness
Methyl 3-(ethanesulfonyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of its sulfonyl and fluorinated groups, which confer distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77705-89-6 |
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Molecular Formula |
C6H8F4O4S |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
methyl 3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C6H8F4O4S/c1-3-15(12,13)6(9,10)5(7,8)4(11)14-2/h3H2,1-2H3 |
InChI Key |
AQRYTYBMBVWPAV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C(C(=O)OC)(F)F)(F)F |
Origin of Product |
United States |
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